

Application Notes and Protocols: Dehydrosulfurization of Thioureas with (Hydroxy(tosyloxy)iodo)benzene

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Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

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Abstract

This document provides a detailed protocol for the dehydrosulfurization of thioureas to synthesize carbodiimides using the hypervalent iodine(III) reagent, **(Hydroxy(tosyloxy)iodo)benzene** (HTIB), also known as Koser's Reagent. This method offers a simple, mild, and highly efficient route to a wide range of symmetrical and unsymmetrical carbodiimides, which are crucial reagents in organic synthesis, particularly in coupling reactions and the formation of heterocycles.^{[1][2][3][4]} The protocol is notable for its excellent yields, high selectivity, and applicability to substrates, such as 1,3-dialkylthioureas, that are often challenging to convert using other methods.^{[3][4]}

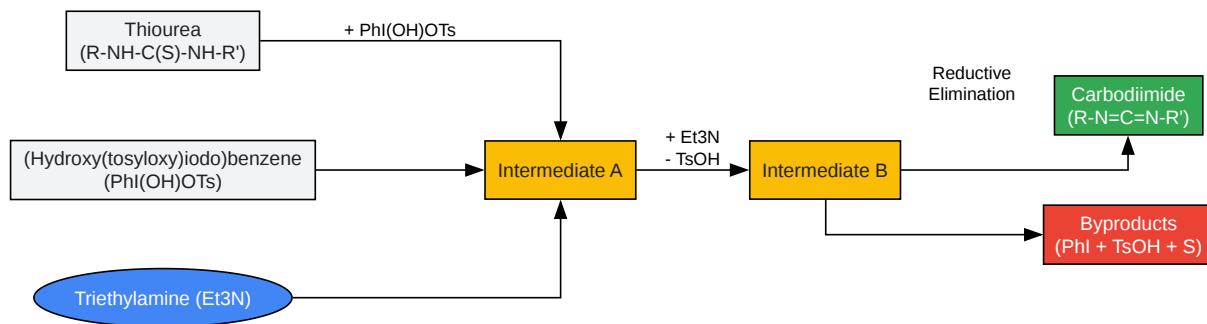
Introduction

Carbodiimides are a vital class of organic compounds utilized extensively as coupling agents in peptide synthesis, for the formation of esters and amides, and as intermediates in the synthesis of various heterocyclic compounds and polymers.^[2] Traditional methods for carbodiimide synthesis often involve harsh conditions, toxic reagents, or have limited substrate scope.^[2] The use of hypervalent iodine(III) reagents, such as HTIB, has emerged as a green and efficient alternative for various organic transformations due to their low toxicity, stability, and high

reactivity under mild conditions.[2][5] The dehydrosulfurization of thioureas using HTIB and a base like triethylamine provides a robust and versatile method for accessing carbodiimides.[4]

Reaction Mechanism

The proposed reaction pathway for the dehydrosulfurization of thioureas with HTIB is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic iodine center of HTIB. This displaces the tosyloxy group and forms a sulfonium intermediate. Subsequent deprotonation by a base, such as triethylamine, facilitates an intramolecular cyclization, followed by reductive elimination to yield the corresponding carbodiimide, iodobenzene, and sulfur.

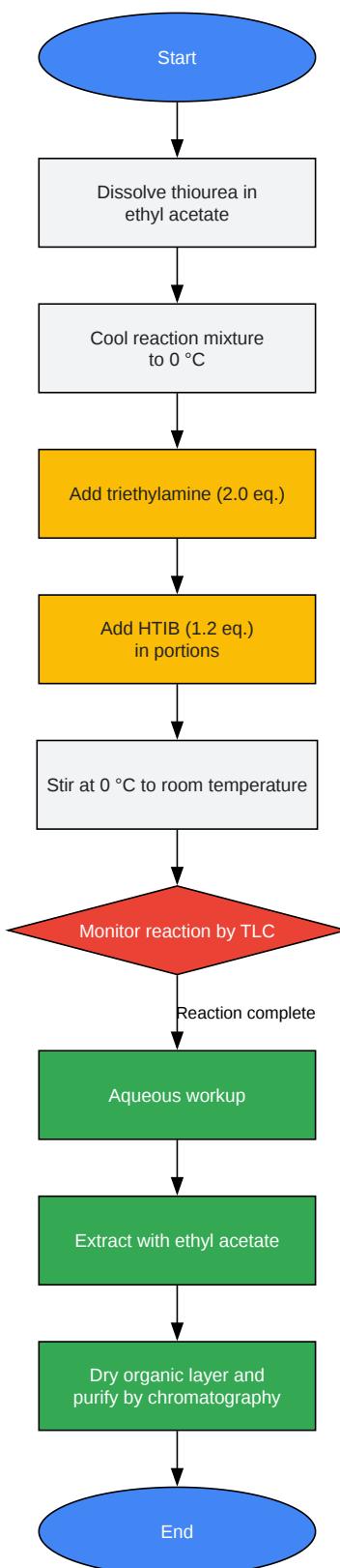


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Caption: Proposed reaction mechanism for the dehydrosulfurization of thioureas.

Experimental Workflow

The general experimental workflow for the dehydrosulfurization of thioureas using HTIB is straightforward and can be completed in a standard laboratory setting. The process involves the dissolution of the thiourea substrate, cooling the reaction mixture, followed by the sequential addition of triethylamine and HTIB. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified.



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Caption: General experimental workflow for carbodiimide synthesis.

Quantitative Data Summary

The dehydrosulfurization of various symmetrical and unsymmetrical thioureas using HTIB proceeds with excellent yields.^[1] A summary of the reported yields for a range of substrates is presented in the table below.^[4]

Entry	Thiourea (R, R')	Product	Yield (%)
1	R = R' = Phenyl	1,3-Diphenylcarbodiimide	95
2	R = R' = 4-Tolyl	1,3-Di-p-tolylcarbodiimide	96
3	R = R' = 4-Methoxyphenyl	1,3-Bis(4-methoxyphenyl)carbodiimide	94
4	R = R' = 4-Chlorophenyl	1,3-Bis(4-chlorophenyl)carbodiimide	92
5	R = R' = Cyclohexyl	Dicyclohexylcarbodiimide	90
6	R = R' = Isopropyl	Diisopropylcarbodiimide	88
7	R = Phenyl, R' = Methyl	1-Methyl-3-phenylcarbodiimide	91
8	R = Phenyl, R' = Ethyl	1-Ethyl-3-phenylcarbodiimide	93
9	R = Phenyl, R' = Cyclohexyl	1-Cyclohexyl-3-phenylcarbodiimide	89

Detailed Experimental Protocols

Materials and Equipment:

- Substituted thiourea
- **(Hydroxy(tosyloxy)iodo)benzene** (HTIB)
- Triethylamine (Et3N)
- Ethyl acetate (EtOAc), anhydrous
- Dichloromethane (CH2Cl2)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine
- Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates

General Procedure for the Synthesis of Carbodiimides:

- To a stirred solution of the corresponding thiourea (1.0 mmol) in ethyl acetate (10 mL) at 0 °C in an ice bath, add triethylamine (2.0 mmol, 2.0 equiv).
- To this mixture, add **(Hydroxy(tosyloxy)iodo)benzene** (HTIB) (1.2 mmol, 1.2 equiv) in small portions over 5 minutes.

- Allow the reaction mixture to warm to room temperature and continue stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Upon completion, quench the reaction by adding water (10 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (15 mL) followed by brine (15 mL).
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the pure carbodiimide.

Synthesis of **(Hydroxy(tosyloxy)iodo)benzene** (HTIB) - Koser's Reagent:

For laboratories where HTIB is not commercially available, it can be synthesized from iodobenzene. A common one-pot synthesis involves the oxidation of an iodoarene with m-chloroperbenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (p-TsOH).^{[6][7]}

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **(Hydroxy(tosyloxy)iodo)benzene** is an oxidizing agent and should be handled with care.
- Triethylamine is a corrosive and flammable liquid.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The dehydrosulfurization of thioureas using **(Hydroxy(tosyloxy)iodo)benzene** provides a highly effective and versatile method for the synthesis of carbodiimides. The reaction proceeds under mild conditions with high yields and accommodates a broad range of substrates, including those that are challenging for other synthetic routes. This protocol is a valuable addition to the synthetic chemist's toolbox for accessing important carbodiimide intermediates in pharmaceutical and materials science research.

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